molecular formula C13H24N2O2 B7562467 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide

2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide

Cat. No. B7562467
M. Wt: 240.34 g/mol
InChI Key: YPOIGPYCGQRJKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide, also known as DMCM, is a chemical compound that has been widely used in scientific research. It belongs to the class of morpholine derivatives and acts as a positive allosteric modulator of the GABAA receptor.

Mechanism of Action

2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide acts as a positive allosteric modulator of the GABAA receptor, which is a ligand-gated ion channel that is activated by the neurotransmitter gamma-aminobutyric acid (GABA). 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide binds to a site on the receptor that is distinct from the GABA binding site, and enhances the effects of GABA on the receptor. This results in an increase in chloride ion influx into the neuron, which leads to hyperpolarization and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the potency of GABA at the GABAA receptor, and to enhance the activity of other positive allosteric modulators of the receptor. 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has also been shown to have anxiolytic effects in animal models, and to reduce the severity of seizures in epilepsy models.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective positive allosteric modulator of the GABAA receptor, which makes it a useful tool for investigating the role of the receptor in various physiological and pathological conditions. However, 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has some limitations as well. It has been shown to have some toxic effects in animal studies, and its effects on the GABAA receptor can be influenced by factors such as receptor subtype and expression level.

Future Directions

There are several future directions for research on 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide. One area of interest is the development of more selective positive allosteric modulators of the GABAA receptor, which could have therapeutic applications in anxiety and other neurological disorders. Another area of interest is the investigation of the effects of 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide on other neurotransmitter systems, such as the glutamate system, which could have implications for the treatment of conditions such as schizophrenia. Additionally, further research is needed to fully understand the mechanisms underlying the effects of 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide on the GABAA receptor, and to explore its potential as a therapeutic agent.
Conclusion:
In conclusion, 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide is a chemical compound that has been widely used in scientific research as a tool to study the GABAA receptor. It acts as a positive allosteric modulator of the receptor, and has been shown to have anxiolytic and anticonvulsant effects in animal models. While 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has some limitations, it remains a useful tool for investigating the role of the GABAA receptor in various physiological and pathological conditions. Further research is needed to fully understand the mechanisms underlying its effects, and to explore its potential as a therapeutic agent.

Synthesis Methods

2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of a catalyst. Other methods include the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of a base, or the reaction of 2,6-dimethylmorpholine with 2-methylcyclopentanone in the presence of an acid catalyst.

Scientific Research Applications

2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has been widely used in scientific research as a tool to study the GABAA receptor. It is used to investigate the effects of positive allosteric modulators on the receptor, and to explore the potential therapeutic applications of these compounds. 2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide has also been used to study the role of the GABAA receptor in anxiety and other neurological disorders.

properties

IUPAC Name

2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-9-5-4-6-12(9)14-13(16)15-7-10(2)17-11(3)8-15/h9-12H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOIGPYCGQRJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC1NC(=O)N2CC(OC(C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-dimethyl-N-(2-methylcyclopentyl)morpholine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.